2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route often includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: This involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine: This intermediate can be prepared by reacting 4-cyanopyridine with thiosemicarbazide under acidic conditions.
Coupling reaction: The final step involves the coupling of 3,4-dimethylphenoxyacetic acid with 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Chemical Reactions Analysis
2-(3,4-Dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
2-(3,4-Dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(3,4-Dimethylphenoxy)pyridin-4-ylmethanamine: This compound shares a similar phenoxy and pyridine structure but lacks the thiadiazole moiety.
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-amine: This compound contains the thiadiazole and pyridine rings but lacks the phenoxyacetamide group.
2-(3,4-Dimethylphenoxy)acetic acid: This compound contains the phenoxy and acetic acid groups but lacks the pyridine and thiadiazole rings.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-4-14(9-12(11)2)23-10-15(22)19-17-21-20-16(24-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,21,22) |
InChI Key |
YCYCIOXENOALIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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